![molecular formula C14H17ClFN3O2 B4546404 N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4546404.png)
N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a useful research compound. Its molecular formula is C14H17ClFN3O2 and its molecular weight is 313.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0993326 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activity
A class of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, with substitutions such as 3-chloro and 4-fluoro on the phenyl ring, has demonstrated significant anxiolytic activity. These compounds also exhibit muscle-relaxant properties, suggesting a potential application in developing treatments for anxiety and related muscle tension disorders (Rasmussen et al., 1978).
Agricultural and Antifungal Applications
In the agricultural sector, certain urea derivatives, including those with chloro and fluoro substitutions, have shown promise as fungicides. Comparisons with established fungicides like Dithane M-45 against pathogens such as A. niger and F. oxyporum highlight the potential of these compounds to protect crops against fungal diseases (Mishra, Singh, & Wahab, 2000).
Molecular Probes and Bioactivity
Extended N4-(3-arylpropyl)oxy derivatives of uridine-5′-triphosphate, incorporating phenyl substitutions, have been synthesized. These compounds effectively stimulated phospholipase C in astrocytoma cells expressing human P2Y receptors, indicating their utility in probing G protein-coupled receptor (GPCR) functions and signaling mechanisms (Jayasekara et al., 2014).
Material Science and Electronics
Research into urea derivatives with specific substitutions has opened avenues in materials science, particularly in the development of organic solar cells and nonlinear optical materials. The manipulation of alkoxyl chains on a benzene core, for instance, has resulted in chlorinated noncovalently fused-ring electron acceptors with efficiencies and fill factors promising for organic solar cell applications (Cao et al., 2022).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O2/c15-11-9-10(4-5-12(11)16)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRJAXFCQJOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4546324.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4546327.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4546336.png)
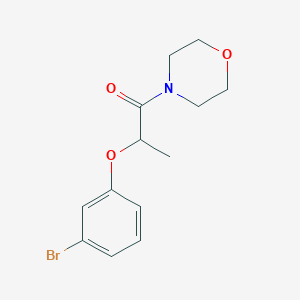
![5-[4-(dibutylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4546342.png)
![4-[(4-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B4546350.png)
![1,3,6-trimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4546353.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4546354.png)
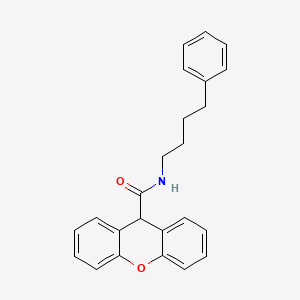
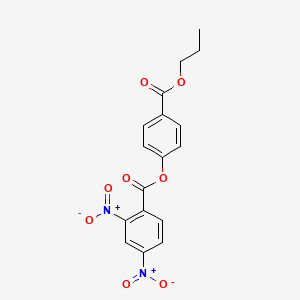
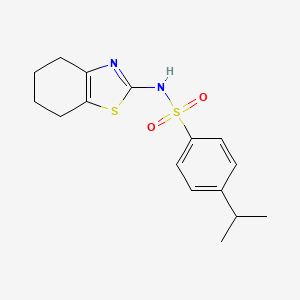
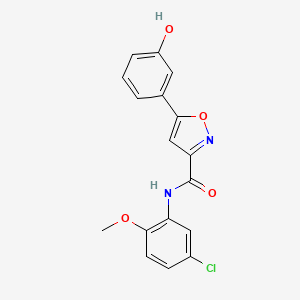
![5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4546409.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B4546417.png)
